molecular formula C18H17N3O6 B12895975 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate CAS No. 908-36-1

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate

Cat. No.: B12895975
CAS No.: 908-36-1
M. Wt: 371.3 g/mol
InChI Key: TVASTSPYSPSBAP-IPZCTEOASA-N
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Description

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinoline ring system substituted with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate typically involves the catalytic condensation of 5-nitrofurfural with 2- and 4-methylquinolines . The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, 2-methylquinoline (quinaldine) and its substituted derivatives react with 5-nitrofurfural when the starting reagents are fused directly .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic condensation reactions, similar to those used in laboratory synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include nitroquinoline derivatives.

    Reduction: Products include aminoquinoline derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate is unique due to its combination of a nitrofuran moiety and a quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

908-36-1

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine

InChI

InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+;

InChI Key

TVASTSPYSPSBAP-IPZCTEOASA-N

Isomeric SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N

Canonical SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N

Origin of Product

United States

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